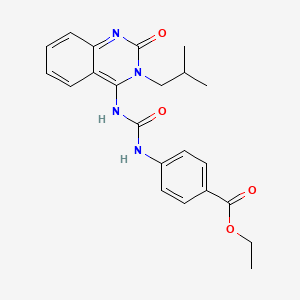

(E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-4-30-20(27)15-9-11-16(12-10-15)23-21(28)25-19-17-7-5-6-8-18(17)24-22(29)26(19)13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H2,23,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEHRBJNUXXRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a quinazoline moiety linked to an ethyl benzoate. Its molecular formula is , and it possesses both hydrophobic and hydrophilic characteristics, making it suitable for various biological interactions.

- Antioxidant Activity : Research indicates that compounds similar to (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate exhibit significant antioxidant properties. They may mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase and glutathione peroxidase .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, thereby potentially alleviating conditions associated with chronic inflammation .

- Cytoprotective Effects : Preliminary studies suggest that this compound may confer protection against cellular damage caused by hypoxia or oxidative stress, similar to other related compounds . This is particularly relevant in contexts like ischemic injuries where oxidative damage is prevalent.

Therapeutic Applications

- Cancer Therapy : The quinazoline derivatives have been explored for their anticancer properties, particularly due to their ability to interfere with cancer cell proliferation pathways and induce apoptosis in malignant cells.

- Neurological Disorders : Given its antioxidant properties, this compound may be beneficial in treating neurodegenerative diseases where oxidative stress plays a critical role.

Table 1: Summary of Biological Activities

Specific Research Findings

A study investigating the cytoprotective effects of similar compounds demonstrated that treatment with this compound resulted in a significant decrease in protein oxidation levels when cells were exposed to hypoxic conditions. This suggests a protective mechanism against oxidative damage .

Q & A

Basic: What are the standard synthetic routes for synthesizing (E)-ethyl 4-(3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate, and what reaction conditions critically influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with isobutylamine under reflux in acetic acid .

- Step 2: Introduction of the ureido linkage via condensation of the quinazolinone intermediate with a benzoate ester-bearing isocyanate. Reaction conditions (e.g., anhydrous DMF, 0–5°C) are critical to avoid hydrolysis .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer, confirmed by NOESY NMR .

Key Factors: Solvent choice (polar aprotic for stability), temperature control (<10°C during coupling), and stoichiometric excess of isocyanate (1.2–1.5 eq.) to maximize yield (typically 60–75%) .

Advanced: How can regioselectivity be controlled during ureido linkage formation to favor the (E)-isomer?

Methodological Answer:

- Steric Hindrance: Use bulky substituents on the quinazolinone (e.g., 3-isobutyl group) to sterically favor the (E)-configuration .

- Catalytic Additives: Employ Lewis acids like ZnCl₂ (5 mol%) to stabilize transition states and improve selectivity (>85% E-isomer) .

- Kinetic Control: Conduct reactions at low temperatures (0–5°C) to trap the thermodynamically less stable (E)-isomer before equilibration .

- Validation: Monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and confirm stereochemistry using ¹H NMR (coupling constants: J = 12–14 Hz for trans-vinylic protons) .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR: Identify key signals:

- Quinazolinone C=O at δ ~165 ppm (¹³C).

- Ureido NH protons as broad singlets (δ 10.5–11.5 ppm) .

- HRMS: Confirm molecular ion [M+H]⁺ (e.g., m/z 467.2154 for C₂₄H₂₇N₄O₅⁺) with <2 ppm error .

- IR: Stretch bands for carbonyl (1680–1720 cm⁻¹) and ureido C=O (1640–1660 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in NMR data for this compound?

Methodological Answer:

- Deuterated Solvents: Use DMSO-d₆ to enhance solubility and resolve broad NH signals .

- Variable Temperature NMR: Elevate to 50°C to reduce rotational barriers and clarify splitting patterns .

- 2D Techniques: HSQC and HMBC to assign overlapping signals (e.g., aromatic protons adjacent to the ester group) .

- Reference Standards: Compare with synthesized analogs (e.g., methyl instead of ethyl benzoate derivatives) to validate assignments .

Basic: What biological assays are recommended for preliminary activity screening?

Methodological Answer:

- Anticancer: MTT assay on HeLa or MCF-7 cells (IC₅₀ determination; 48–72 hr exposure) .

- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli; 18–24 hr incubation) .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases (e.g., EGFR) using ATP-competitive protocols .

Advanced: What mechanistic strategies can elucidate this compound’s anticancer activity?

Methodological Answer:

- Proteomics: SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .

- siRNA Knockdown: Target putative pathways (e.g., PI3K/Akt) to assess rescue of cytotoxicity .

- Molecular Docking: Simulate binding to quinazolinone-sensitive targets (e.g., thymidylate synthase; Glide SP score ≤ −8 kcal/mol) .

Data Contradiction: How to address inconsistent bioactivity across cell lines?

Methodological Answer:

- Assay Conditions: Standardize serum concentration (e.g., 10% FBS) and passage number (<20 for cell lines) .

- Metabolic Stability: Test compound stability in cell media (HPLC monitoring; t½ >6 hr required) .

- Pathway-Specific Markers: Use Western blotting (e.g., PARP cleavage for apoptosis) to confirm mechanism across models .

Stability: What factors influence storage stability?

Methodological Answer:

- Temperature: Store at −20°C in amber vials; room temperature reduces purity by 15% over 30 days .

- Solubility: Prepare stock solutions in DMSO (10 mM) to prevent hydrolysis; avoid aqueous buffers at pH >7.0 .

- Light Sensitivity: UV-Vis monitoring (λ = 320 nm) shows 90% integrity after 7 days in dark vs. 50% under light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.